molecular formula C13H15F3O2 B15242118 2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone CAS No. 1443336-89-7

2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone

Cat. No.: B15242118
CAS No.: 1443336-89-7
M. Wt: 260.25 g/mol
InChI Key: HIURAYRTIADSND-UHFFFAOYSA-N
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Description

3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C13H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to an acetophenone core, along with iso-butoxy and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methylacetophenone and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.

    Iso-Butoxy Substitution:

Industrial Production Methods

Industrial production of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.

    Reduction: Formation of trifluoromethyl-substituted alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl-2,2,2-trifluoroacetophenone: Lacks the iso-butoxy group, resulting in different chemical and biological properties.

    3’-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone: Similar structure but with a butoxy group instead of iso-butoxy, leading to variations in reactivity and applications.

Uniqueness

3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both iso-butoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these substituents enhances its reactivity and makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

1443336-89-7

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-methyl-3-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C13H15F3O2/c1-8(2)7-18-11-6-10(5-4-9(11)3)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3

InChI Key

HIURAYRTIADSND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OCC(C)C

Origin of Product

United States

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